4-Hydroxy-2-methoxybenzoic acid

Übersicht

Beschreibung

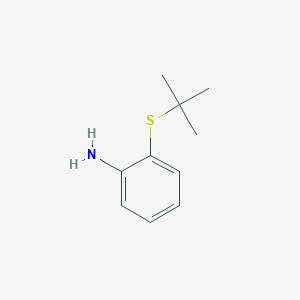

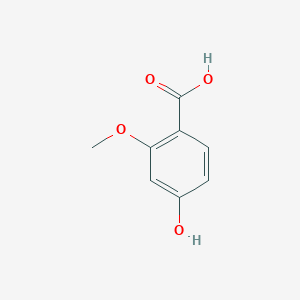

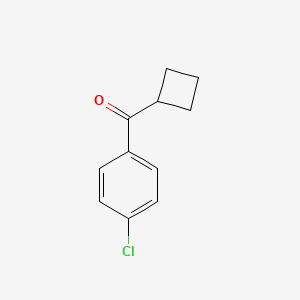

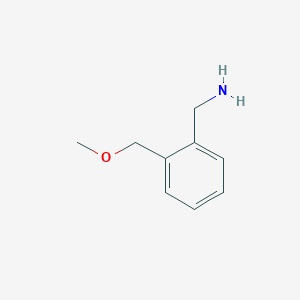

4-Hydroxy-2-methoxybenzoic acid, also known as 4-Methoxysalicylic acid, is a derivative of methoxybenzoic . It has a molecular formula of C8H8O4 , and a molecular weight of 168.15 .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methoxybenzoic acid consists of a benzene ring with a hydroxyl group (OH) and a methoxy group (OCH3) attached to it, along with a carboxyl group (COOH) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxy-2-methoxybenzoic acid are not available, it’s known that benzoic acid derivatives can undergo various reactions in the atmosphere with OH, NO3, and SO4 radicals .Physical And Chemical Properties Analysis

4-Hydroxy-2-methoxybenzoic acid is a solid substance . It has a melting point of 158-159 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of 1,3,4-Oxadiazole Derivatives

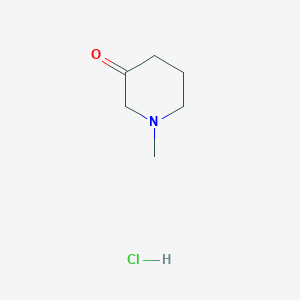

4-Hydroxy-2-methoxybenzoic acid has been utilized in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives are of interest due to their potential immunosuppressive activity. For instance, compound 6z derived from this process exhibited significant biological activity against lymph node cells, highlighting its potential in medical research related to immune response modulation .

Anti-Snake Venom Activity

In traditional medicine, particularly in Indian medicinal practices, 4-Hydroxy-2-methoxybenzoic acid isolated from the root extract of “Sarsaparilla” (Hemidesmus indicus) has shown promising anti-snake venom properties . This application is significant in regions where snake bites are a common health concern and can contribute to the development of new therapeutic agents.

Flavoring Agent in Food and Cosmetics

This compound is found in the roots of plants belonging to the Apocynaceae family and is used as a flavoring agent, especially in Southern India . Its application extends to the food and beverage industry, where it contributes to the sensory qualities of products.

Medicinal Properties

4-Hydroxy-2-methoxybenzoic acid exhibits various medicinal properties, such as anti-acetylcholinesterase, antityrosinase, and antileukemic activities . These properties make it a valuable compound for pharmaceutical research and development, with the potential to contribute to treatments for conditions like Alzheimer’s disease, skin disorders, and leukemia.

Biosynthesis Research

The biosynthesis of 4-Hydroxy-2-methoxybenzoic acid in plants has been a subject of research, providing insights into natural product synthesis pathways . Understanding its biosynthesis can lead to advancements in agricultural biotechnology and the sustainable production of valuable compounds.

Nanotechnology Applications

Nanotechnology is an emerging field with vast potential in biomedical research. 4-Hydroxy-2-methoxybenzoic acid has been conjugated with gold nanoparticles, which opens up new avenues for its application in drug delivery systems and diagnostic tools .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which have been synthesized for their potential immunosuppressive activity .

Mode of Action

It’s known that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Biochemical Pathways

It’s known that benzoic acids, which include 4-hydroxy-2-methoxybenzoic acid, are the building blocks of most of the phenolic compounds in foods . These compounds are biosynthesized using shikimate and the core phenylpropanoid pathways .

Result of Action

It’s known that 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have shown potential immunosuppressive activity .

Action Environment

It’s known that proper storage of 4-methoxybenzoic acid, a related compound, is crucial to maintain its chemical integrity and ensure safety . It should be stored in a cool, dry place, away from direct sunlight and moisture .

Eigenschaften

IUPAC Name |

4-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPJBKNXSRAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507155 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methoxybenzoic acid | |

CAS RN |

90111-34-5 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)